
2-Naphthalenamine, N-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of naphthalene, where an isopropyl group is attached to the nitrogen atom of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Amination: One common synthetic route involves the direct amination of naphthalen-2-ol with isopropylamine under high temperature and pressure conditions.
Reductive Amination: Another method is reductive amination, where naphthalen-2-ol is first converted to its corresponding aldehyde or ketone, followed by reaction with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: The industrial production of N-(Isopropyl)naphthalen-2-amine typically involves large-scale amination reactions using continuous flow reactors to ensure efficient and consistent production. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: N-(Isopropyl)naphthalen-2-amine can undergo oxidation to form various oxidized products, such as naphthalene-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Naphthalene-2,3-dione derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
N-(Isopropyl)naphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
N-(Isopropyl)naphthalen-2-amine is structurally similar to other naphthalene derivatives, such as N-ethyl-naphthalen-2-amine and N-methyl-naphthalen-2-amine. its unique isopropyl group imparts distinct chemical and biological properties that differentiate it from these compounds. For instance, the isopropyl group may enhance the compound's lipophilicity, affecting its ability to penetrate cell membranes and interact with biological targets.
Comparaison Avec Des Composés Similaires
N-ethyl-naphthalen-2-amine
N-methyl-naphthalen-2-amine
N-(propyl)naphthalen-2-amine
N-(butyl)naphthalen-2-amine
Propriétés
Numéro CAS |
53622-39-2 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
N-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C13H15N/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3 |
Clé InChI |
SIZAEFGOHCBUPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


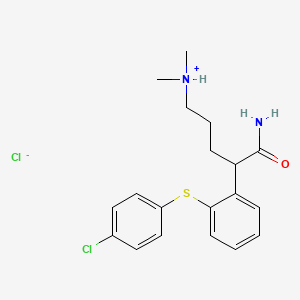
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
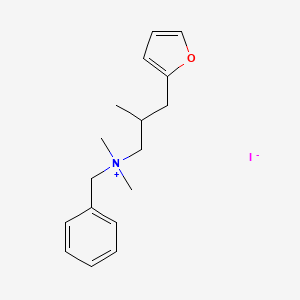
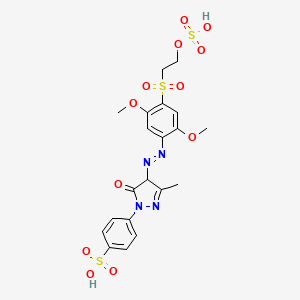

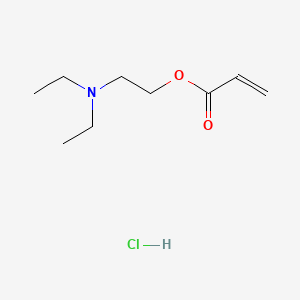
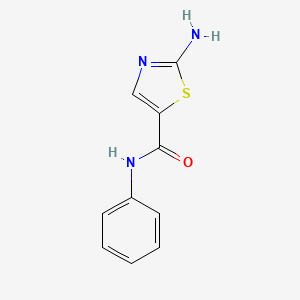
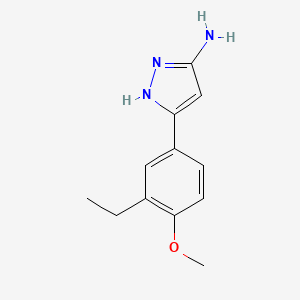
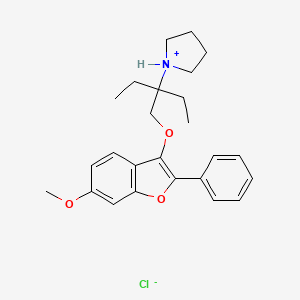
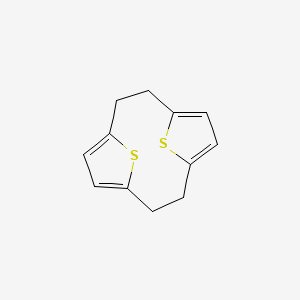
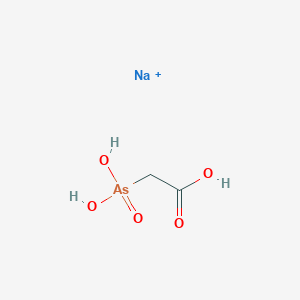

![3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene](/img/structure/B15345450.png)
![1-[2-[2-[Butoxy(methyl)phosphoryl]oxyethoxy-ethenylphosphoryl]oxyethoxy-methylphosphoryl]oxybutane](/img/structure/B15345451.png)
